Methyl 2-(5-bromopyridin-3-YL)acetate

Antiviral RSV Polyprotein Inhibitor

Methyl 2-(5-bromopyridin-3-yl)acetate is a precision heteroaromatic building block in which the 5-bromo substitution enables selective Suzuki-Miyaura cross-coupling, while the methyl ester provides a versatile handle for hydrolysis or amidation. Substituting with the 4-bromo isomer or ethyl ester analog alters reactivity and lipophilicity, compromising biological outcomes. This compound has demonstrated sub-micromolar RSV inhibition (IC₅₀ 0.5 µM), potent antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ 45–74 nM), and moderate antibacterial activity (S. aureus MIC 12 µg/mL, E. coli MIC 25 µg/mL). Supplied at ≥95% purity, it is an ideal lead-like scaffold for antiviral and oncology SAR campaigns and a reliable reference standard for antimicrobial assays. Order now to accelerate your medicinal chemistry program.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 118650-08-1
Cat. No. B173508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-bromopyridin-3-YL)acetate
CAS118650-08-1
Synonyms3-Pyridineacetic acid, 5-broMo-, Methyl ester
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CN=C1)Br
InChIInChI=1S/C8H8BrNO2/c1-12-8(11)3-6-2-7(9)5-10-4-6/h2,4-5H,3H2,1H3
InChIKeyGHJJIFVFBRAMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(5-bromopyridin-3-yl)acetate (CAS 118650-08-1) – Core Identifiers and Baseline Specifications for Procurement


Methyl 2-(5-bromopyridin-3-yl)acetate (CAS 118650-08-1) is a heteroaromatic building block consisting of a pyridine core substituted with a bromine atom at the 5-position and a methyl acetate moiety at the 3-position . This compound, with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol, is supplied at a purity of ≥95% by multiple vendors and serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its structural features enable participation in a range of chemical transformations, including palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the construction of more complex pyridine-containing molecules .

Why Methyl 2-(5-bromopyridin-3-yl)acetate Cannot Be Substituted by Generic Pyridine Analogs


Generic substitution with closely related pyridine derivatives is inadvisable due to the specific positioning of the bromine atom and the ester group, which collectively dictate reactivity, solubility, and biological activity. The 5-bromo substituent on the pyridine ring is crucial for enabling Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions at that specific site . Furthermore, the methyl ester functionality provides a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, with a reactivity profile distinct from its ethyl ester or free acid counterparts . Even small changes, such as shifting the bromine to the 4-position or altering the ester group, can drastically alter the compound's lipophilicity (LogP) and, consequently, its behavior in biological assays or its utility as a synthetic intermediate .

Quantitative Differentiation of Methyl 2-(5-bromopyridin-3-yl)acetate: Head-to-Head Activity and Synthesis Data


Antiviral Potency Against Respiratory Syncytial Virus (RSV)

Methyl 2-(5-bromopyridin-3-yl)acetate demonstrates potent inhibition of Respiratory Syncytial Virus (RSV) replication, with an IC₅₀ of 0.5 µM in viral titer reduction assays . While this data originates from a single study on the compound, it provides a critical quantitative benchmark for its antiviral potential, particularly against a clinically significant pathogen. Direct comparator data within the same study is not provided; however, the sub-micromolar activity establishes a baseline for its use in antiviral research.

Antiviral RSV Polyprotein Inhibitor

Anticancer Activity in Breast Cancer Cell Line MCF-7

In vitro assays demonstrate that Methyl 2-(5-bromopyridin-3-yl)acetate inhibits the proliferation of the MCF-7 breast cancer cell line with an IC₅₀ range of 45–74 nM . This potent activity, measured through cell viability assays, is attributed to the compound's ability to induce apoptosis by modulating key cell survival signaling pathways. No direct comparator data is provided in the aggregated source.

Oncology Apoptosis Breast Cancer

Synthesis Yield Comparison: Methyl Ester vs. Free Acid

The synthesis of Methyl 2-(5-bromopyridin-3-yl)acetate from the corresponding free acid, (5-bromopyridin-3-yl)acetic acid, using trimethylsilyldiazomethane proceeds with an approximate yield of 72% . In comparison, a classical acid-catalyzed esterification method yields the product but often with lower efficiency and requires extended reaction times . This quantitative yield data provides a benchmark for synthetic route selection and process optimization.

Organic Synthesis Esterification Yield

Cross-Coupling Reactivity: Bromine as a Handle for Diversification

The 5-bromo substituent on the pyridine ring of Methyl 2-(5-bromopyridin-3-yl)acetate is explicitly noted to enhance reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, compared to non-halogenated or less reactive chloro-analogs . While no direct kinetic data is provided, the class-level inference is that this bromine atom enables efficient C-C bond formation at the 5-position, a key transformation for elaborating the pyridine scaffold into more complex drug-like molecules.

Suzuki Coupling Palladium Catalysis Building Block

Antimicrobial Activity: Broad-Spectrum Potential with Quantified MIC Values

The compound exhibits antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values of 12 µg/mL and 25 µg/mL, respectively . These values provide a quantitative measure of its antimicrobial spectrum, although direct comparator data for close structural analogs is not available from the same source.

Antimicrobial MIC Gram-positive Gram-negative

Optimal Application Scenarios for Methyl 2-(5-bromopyridin-3-yl)acetate Based on Quantified Evidence


Antiviral Drug Discovery: RSV Inhibitor Development

Given its demonstrated sub-micromolar potency (IC₅₀ = 0.5 µM) against Respiratory Syncytial Virus (RSV) , this compound is ideally suited as a lead-like scaffold for medicinal chemistry campaigns targeting RSV and related viral polyproteins. Its well-defined structure and available synthetic handles facilitate rapid analog generation to explore structure-activity relationships (SAR).

Oncology Research: Breast Cancer Cell Line Proliferation Studies

The potent antiproliferative activity against the MCF-7 breast cancer cell line (IC₅₀ = 45–74 nM) positions this compound as a valuable tool for investigating apoptosis induction and cell signaling pathways in oncology. It can serve as a positive control or a starting point for developing novel anticancer agents.

Organic Synthesis: Versatile Pyridine Building Block for Cross-Coupling

The presence of the reactive 5-bromo substituent makes this compound an excellent building block for Suzuki-Miyaura and related palladium-catalyzed cross-coupling reactions . This allows for the efficient introduction of diverse aryl or heteroaryl groups at the 5-position of the pyridine ring, enabling the rapid assembly of complex, drug-like molecules for various screening libraries.

Antimicrobial Research: Screening Against Gram-Positive and Gram-Negative Strains

With quantified MIC values of 12 µg/mL (S. aureus) and 25 µg/mL (E. coli) , this compound can be employed as a reference standard in antimicrobial susceptibility assays. Its moderate, broad-spectrum activity provides a useful baseline for evaluating the potency of new antimicrobial agents or for exploring the mechanism of action of pyridine-based antibacterials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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